molecular formula C12H18N4O B1399336 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide CAS No. 1316226-13-7

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B1399336
CAS No.: 1316226-13-7
M. Wt: 234.3 g/mol
InChI Key: JMIWPDSANMKIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds often inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety

Properties

IUPAC Name

2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-15-9(11(13)17)7-10(16-8)12(2)3-5-14-6-4-12/h7,14H,3-6H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWPDSANMKIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Reactant of Route 2
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Reactant of Route 6
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.